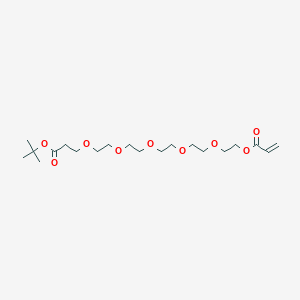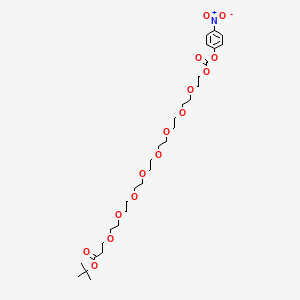
Propargyl-PEG5-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propargyl-PEG5-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite is a polyethylene glycol-based linker molecule. It is primarily used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is notable for its role in click chemistry, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC), due to its alkyne group .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propargyl-PEG5-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite typically involves the following steps:
Starting Materials: The synthesis begins with polyethylene glycol (PEG) and propargyl alcohol.
Functionalization: The PEG is functionalized with propargyl groups through esterification or etherification reactions.
Phosphoramidite Formation: The functionalized PEG is then reacted with b-cyanoethyl-N,N-diisopropylchlorophosphoramidite under anhydrous conditions to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Purification: The product is purified using techniques such as column chromatography or recrystallization to ensure high purity.
Quality Control: Rigorous quality control measures are implemented to maintain consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Propargyl-PEG5-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite undergoes several types of chemical reactions:
Click Chemistry: It participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions due to its alkyne group.
Substitution Reactions: The phosphoramidite group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Copper Catalysts: Used in CuAAC reactions to facilitate the cycloaddition process.
Anhydrous Conditions: Essential for reactions involving phosphoramidite to prevent hydrolysis.
Solvents: Common solvents include dichloromethane and tetrahydrofuran.
Major Products
The major products formed from these reactions include:
Triazoles: Formed from CuAAC reactions with azides.
Substituted Phosphoramidites: Resulting from nucleophilic substitution reactions.
Applications De Recherche Scientifique
Propargyl-PEG5-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules, including PROTACs.
Biology: Facilitates the study of protein interactions and degradation pathways.
Medicine: Plays a role in the development of targeted therapies, particularly in cancer research.
Industry: Utilized in the production of advanced materials and nanotechnology
Mécanisme D'action
The compound exerts its effects through the following mechanisms:
Click Chemistry: The alkyne group undergoes CuAAC reactions, forming stable triazole linkages.
PROTAC Synthesis: Acts as a linker in PROTACs, which recruit E3 ubiquitin ligases to target proteins, leading to their ubiquitination and subsequent degradation by the proteasome.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propargyl-PEG3-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite: Similar structure but with a shorter PEG chain.
Azido-PEG5-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite: Contains an azide group instead of an alkyne group.
Uniqueness
Propargyl-PEG5-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite is unique due to its specific combination of a long PEG chain and an alkyne group, making it highly versatile for click chemistry and PROTAC synthesis .
Propriétés
IUPAC Name |
3-[[di(propan-2-yl)amino]-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]phosphanyl]oxypropanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H37N2O6P/c1-6-9-23-11-12-24-13-14-25-15-16-26-17-18-28-29(27-10-7-8-21)22(19(2)3)20(4)5/h1,19-20H,7,9-18H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEBYJWFLALAISI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OCCOCCOCCOCCOCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H37N2O6P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![((4-[3-Oxo-3-(2-oxo-azetidin-1-yl)-propyl]-phenylcarbamoyl)-methoxy)-acetic acid](/img/structure/B8025074.png)








